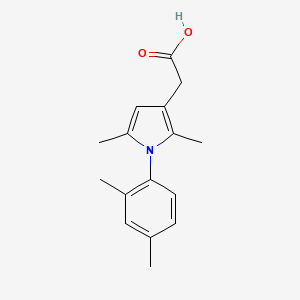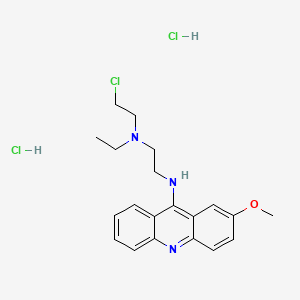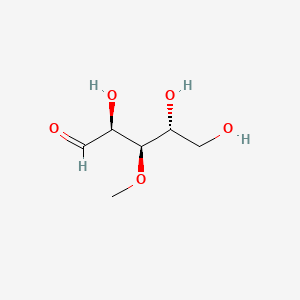
2-(Pyridin-2-ylsulfanyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-ylsulfanyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a pyridin-2-ylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylsulfanyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridin-2-thiol in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic processes to enhance yield and selectivity. For example, the use of bimetallic catalysts in a biphasic solvent system has been shown to be effective in similar syntheses, achieving high yields under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-ylsulfanyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-ylsulfanyl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and in other biological assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-ylsulfanyl)cyclopentanone involves its interaction with specific molecular targets. The sulfur atom in the pyridin-2-ylsulfanyl group can form strong interactions with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler ketone without the pyridin-2-ylsulfanyl group.
Cyclopentenone: Contains a double bond in the ring structure.
2-Pyridone: A related heterocyclic compound with a different functional group arrangement.
Uniqueness
2-(Pyridin-2-ylsulfanyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the pyridin-2-ylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
46201-24-5 |
|---|---|
Molekularformel |
C10H11NOS |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-pyridin-2-ylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C10H11NOS/c12-8-4-3-5-9(8)13-10-6-1-2-7-11-10/h1-2,6-7,9H,3-5H2 |
InChI-Schlüssel |
WFDYHSDPXKAGQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)SC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



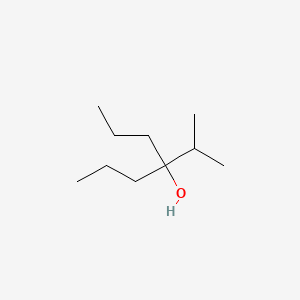
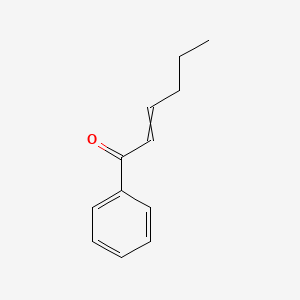
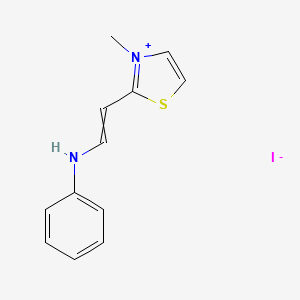
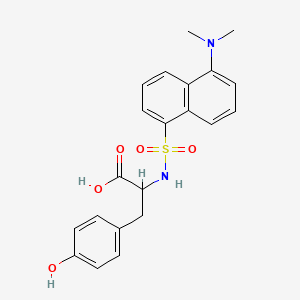
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
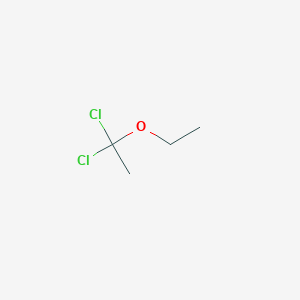
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)


